Technical Guide: Chemical Properties & Handling of 6-(Bromomethyl)-2(1H)-pyridinone
Technical Guide: Chemical Properties & Handling of 6-(Bromomethyl)-2(1H)-pyridinone
Executive Summary & Structural Analysis
6-(Bromomethyl)-2(1H)-pyridinone (CAS 1227563-72-5) is a bifunctional heterocyclic building block critical to medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery. It serves as a "warhead" intermediate, combining the hydrogen-bond donor/acceptor properties of the 2-pyridone scaffold with a highly reactive electrophilic bromomethyl arm.[1]
Tautomeric Equilibrium
The molecule exists in a dynamic equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In the solid state and in polar solvents (DMSO, Methanol, Water), the lactam form predominates due to dimerization and favorable solvation energy. However, the presence of the electron-withdrawing bromomethyl group at the C6 position influences the acidity of the N-H proton and the nucleophilicity of the carbonyl oxygen.
-
Lactam Form (Dominant): Exhibits amide-like reactivity; acts as a hydrogen bond donor (NH) and acceptor (C=O).
-
Lactim Form (Minor): Exhibits phenol-like reactivity; relevant during O-alkylation side reactions.
Figure 1: The lactam-lactim tautomerism.[2][] The 2-pyridone form (Lactam) is the thermodynamically stable species in most synthetic contexts.
Synthesis & Production Strategies
Direct bromination of 6-methyl-2-pyridone is chemically fraught due to competing electrophilic aromatic substitution on the electron-rich ring.[1] A "masked" synthetic strategy is the industry standard for high-purity isolation.
The "Masked" Precursor Route (Recommended)
To avoid ring bromination and self-polymerization, the pyridone oxygen is first protected as a methyl ether. This converts the system into a pyridine, which tolerates radical bromination conditions.[4]
Protocol:
-
Protection: Convert 6-methyl-2-pyridone to 2-methoxy-6-methylpyridine using MeI/Ag₂CO₃ or Mitsunobu conditions.
-
Radical Bromination: React with N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) in CCl₄ or PhCF₃ at reflux. The methoxy group deactivates the ring sufficiently to favor side-chain bromination over ring substitution.
-
Hydrolysis (Deprotection): Treat the intermediate with aqueous HBr or HCl. This simultaneously cleaves the methyl ether and generates the desired 6-(bromomethyl)-2-pyridone as a hydrobromide salt.
Alternative: The Alcohol Activation Route
Starting from 6-(hydroxymethyl)-2(1H)-pyridinone :
-
Reagent: Phosphorus tribromide (
) or Carbon Tetrabromide/Triphenylphosphine ( ). -
Condition: 0°C in DCM or DMF.
-
Note: This method is milder but requires the hydroxymethyl precursor, which is often less accessible than the methyl analog.
Figure 2: Synthetic workflow comparing the robust "Masked" route against the failure-prone direct bromination method.
Reactivity Profile & Stability
The core challenge in handling 6-(bromomethyl)-2-pyridone is its ambident nucleophilicity combined with its electrophilic warhead .
Self-Alkylation (Polymerization)
The pyridone nitrogen (or oxygen) is nucleophilic. In the presence of base or upon standing as a free base, the molecule can react with itself:
Nucleophilic Substitution ( )
This is the primary utility of the molecule. It reacts rapidly with external nucleophiles (amines, thiols, phenoxides) to install the pyridone moiety.
-
Reaction Conditions: Use non-nucleophilic bases (e.g., DIPEA,
) in polar aprotic solvents (DMF, DMSO).[1] -
Selectivity: The bromine is a high-quality leaving group. Substitution occurs at the exocyclic methylene carbon.
Quantitative Properties Table
| Property | Value / Description | Note |
| Molecular Weight | 188.02 g/mol | Free base |
| Appearance | Off-white to yellow solid | Often hygroscopic as HBr salt |
| Solubility | DMSO, DMF, Methanol | Poor in non-polar solvents (Hexane) |
| Stability | Low (Free Base) | Must store as HBr salt at -20°C |
| Reactivity Type | Alkylating Agent ( | Highly reactive toward thiols/amines |
Applications in Drug Discovery
The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for phenyl rings or amides to improve solubility and metabolic stability.[1][5]
-
Kinase Inhibitors: The pyridone lactam motif can form bidentate hydrogen bonds (Donor-Acceptor) with the hinge region of kinase enzymes (e.g., p38 MAP kinase, BTK).
-
Fragment Linking: The bromomethyl group allows the "snapping" of this hinge-binding motif onto diverse hydrophobic cores or solubilizing tails.
-
Epigenetic Targets: Used in the synthesis of EZH2 and BET bromodomain inhibitors where the pyridone mimics acetyl-lysine recognition elements.
Figure 3: Application map showing the utility of the scaffold in modern therapeutic areas.
Safety & Handling Protocols
Warning: 6-(Bromomethyl)-2(1H)-pyridinone is a potent alkylating agent . It mimics mustard-type reactivity and can alkylate DNA.[1]
-
Containment: All weighing and reactions must be performed inside a certified chemical fume hood.
-
Decontamination: Spills should be quenched immediately with a solution of 10% sodium thiosulfate (reacts with the alkyl bromide) and dilute sodium hydroxide.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Desiccate to prevent hydrolysis of the C-Br bond.
References
-
Structure & Tautomerism: J. Phys. Chem. A2005 , 109, 1468.[1] "Tautomeric Equilibria of 2-Pyridone". Link
-
Synthesis (Masked Route): BenchChem Protocols, "Preparation of 2-Bromo-6-(bromomethyl)pyridine". (Adapted for pyridone).[4][5][6][7][8] Link
-
Medicinal Applications: Bioorg. Med. Chem. Lett.2021 , 38, 127849.[1] "Pyridones in drug discovery: Recent advances". Link
-
Reactivity (Nucleophilic Substitution): J. Org. Chem.2014 , 79, 10240.[1] "Reactivity of Pyridinium Ions in
and Alkylation". Link -
Safety Data: PubChem Compound Summary for (6-Bromopyridin-2-yl)methanol (Precursor/Analog). Link
Sources
- 1. 32938-46-8 | MFCD27964290 | 2-Bromo-6-(bromomethyl)pyridine hydrobromide [aaronchem.com]
- 2. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 2-Bromo-6-(bromomethyl)pyridine hydrobromide | 32938-46-8 [smolecule.com]
